molecular formula C14H10ClN B3024881 6-(Chloromethyl)phenanthridine CAS No. 40484-36-4

6-(Chloromethyl)phenanthridine

Cat. No. B3024881
CAS RN: 40484-36-4
M. Wt: 227.69 g/mol
InChI Key: LIFHMKCDDVTICL-UHFFFAOYSA-N
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Description

6-(Chloromethyl)phenanthridine is a chemical compound with the molecular formula C14H10ClN and a molecular weight of 227.69 . It is a derivative of phenanthridine, a nitrogen heterocyclic compound that forms the basis of DNA-binding fluorescent dyes through intercalation .


Synthesis Analysis

The synthesis of 6-(Chloromethyl)phenanthridine involves the addition of 6-(Chloromethyl)phenanthridine to calix4arene or 1,3-dimethoxy-p-tert-butylcalix4arene . The outcome of the reaction is determined by the amount of 6-(Chloromethyl)phenanthridine added to the reaction mixture .


Molecular Structure Analysis

The molecular structure of 6-(Chloromethyl)phenanthridine was determined using single-crystal X-ray diffraction . The structure was further confirmed by the results of molecular dynamics simulations .


Chemical Reactions Analysis

The chemical reactions involving 6-(Chloromethyl)phenanthridine have been studied extensively. For instance, the synthesis of phenanthridinone scaffolds involves aryl-aryl, N-aryl, and biaryl coupling reactions, decarboxylative amidations, and photocatalyzed reactions .


Physical And Chemical Properties Analysis

6-(Chloromethyl)phenanthridine is a chemical compound with the molecular formula C14H10ClN and a molecular weight of 227.69 .

Scientific Research Applications

Phenanthridine Derivatives: Biological Activity and DNA Binding

Phenanthridine derivatives, including 6-(Chloromethyl)phenanthridine, have gained significant interest due to their biological activity and efficient DNA binding capability. These derivatives have been used as DNA- and RNA-fluorescent markers and cell viability probes. Their renewed scientific interest is partly attributed to the discovery of phenanthridine alkaloids and their antiparasitic and antitumor properties (Tumir, Radić Stojković, & Piantanida, 2014).

Synthesis and Chemical Properties

The synthesis and chemical properties of phenanthridine derivatives are of great interest in the field of organic chemistry. For instance, the visible-light-catalyzed cyclization of 2-isocyanobiphenyls with arylsulfonyl chlorides has been used to synthesize 6-aryl substituted phenanthridines (Gu et al., 2014). Additionally, the synthesis of 6-trichloromethylphenanthridines using benzoyl peroxide promoted cyclization reaction of 2-isocyanobiphenyls with carbon tetrachloride represents a novel utilization of phenanthridine compounds (Zhou et al., 2016).

Applications in Drug Synthesis and Biochemistry

6-(Chloromethyl)phenanthridine derivatives have been explored for their potential in drug synthesis and biochemistry. The synthesis of various derivatives has been investigated to understand their structure-activity relationships, especially in the context of antitumor properties (Janin et al., 1993). These studies are crucial for developing new therapeutic agents based on phenanthridine chemistry.

DNA Binding Studies

The ability of phenanthridine derivatives to bind with DNA has been extensively studied. A novel liquid crystalline phenanthridine derivative showed significant DNA binding capability, comparable to ethidium bromide, a gold standard compound for DNA binding studies (Vadivel et al., 2021).

Safety and Hazards

The safety data sheet for Phenanthridine, a related compound, indicates that it is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for the study of 6-(Chloromethyl)phenanthridine and its derivatives include the development of new synthetic methodologies, as well as novel compounds of pharmaceutical interest . There is also interest in synthesizing difluoromethylated phenanthridines from aryl-substituted difluoromethylborates .

properties

IUPAC Name

6-(chloromethyl)phenanthridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFHMKCDDVTICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278530
Record name 6-(chloromethyl)phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732327
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(Chloromethyl)phenanthridine

CAS RN

40484-36-4
Record name NSC8011
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8011
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(chloromethyl)phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(chloromethyl)phenanthridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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